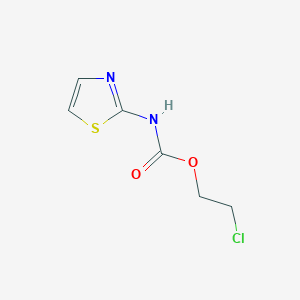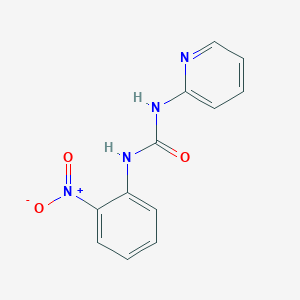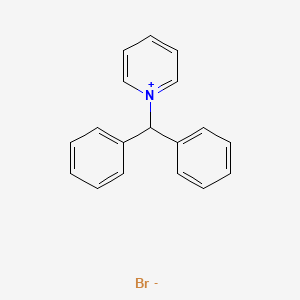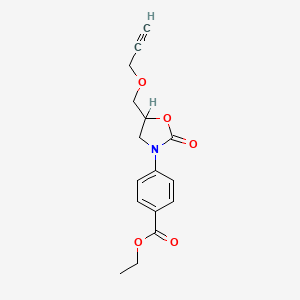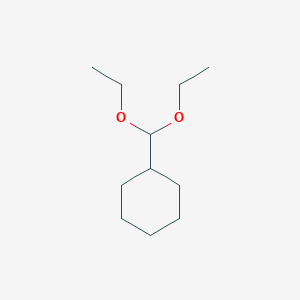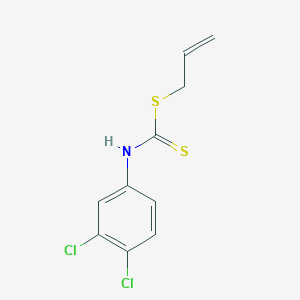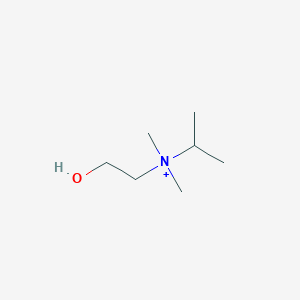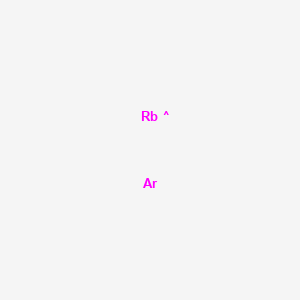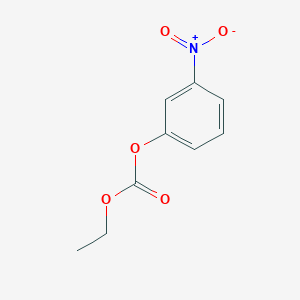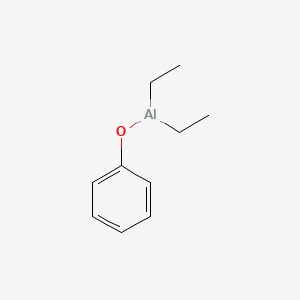
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a morpholinoethyl group, and a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate halogenated compound to form the dichlorophenoxy intermediate.
Introduction of the Morpholinoethyl Group: The intermediate is then reacted with an ethylamine derivative containing a morpholine ring under controlled conditions to introduce the morpholinoethyl group.
Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the dichlorophenoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dichlorophenoxy)-3-(ethylamino)-2-propanol: Lacks the morpholinoethyl group.
1-(2,4-Dichlorophenoxy)-3-(morpholinoethyl)amino)-2-propanol: Similar structure but different substituents.
Uniqueness
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to the presence of both the dichlorophenoxy and morpholinoethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
22820-28-6 |
|---|---|
Molekularformel |
C17H28Cl4N2O3 |
Molekulargewicht |
450.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenoxy)-3-[ethyl(2-morpholin-4-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C17H26Cl2N2O3.2ClH/c1-2-20(5-6-21-7-9-23-10-8-21)12-15(22)13-24-17-4-3-14(18)11-16(17)19;;/h3-4,11,15,22H,2,5-10,12-13H2,1H3;2*1H |
InChI-Schlüssel |
KUIDOEMERXCOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCN1CCOCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


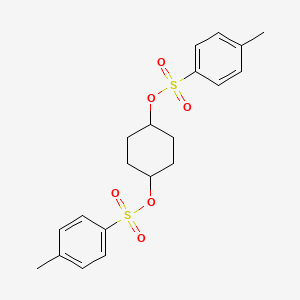
![1-[(Propan-2-yl)amino]-3-{4-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol](/img/structure/B14709161.png)
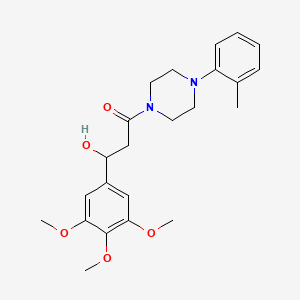
![3-Oxabicyclo[4.2.0]octane-2,4-dione](/img/structure/B14709187.png)
